molecular formula C25H28N2O3 B11309505 6,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide

6,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11309505
M. Wt: 404.5 g/mol
InChI Key: HQTZPCYRJQGMOE-UHFFFAOYSA-N
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Description

6,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound with a chromene core structure Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a chromene derivative with a piperidine-containing phenyl compound under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

6,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could bind to a receptor and block its activity, thereby preventing a disease-related pathway from being activated .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide
  • 4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide

Uniqueness

6,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide is unique due to the presence of both the piperidine ring and the phenyl group, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

6,8-dimethyl-4-oxo-N-(2-phenyl-2-piperidin-1-ylethyl)chromene-2-carboxamide

InChI

InChI=1S/C25H28N2O3/c1-17-13-18(2)24-20(14-17)22(28)15-23(30-24)25(29)26-16-21(19-9-5-3-6-10-19)27-11-7-4-8-12-27/h3,5-6,9-10,13-15,21H,4,7-8,11-12,16H2,1-2H3,(H,26,29)

InChI Key

HQTZPCYRJQGMOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CC=C3)N4CCCCC4)C

Origin of Product

United States

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